molecular formula C19H23N3O5 B14061921 Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate

Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate

Cat. No.: B14061921
M. Wt: 373.4 g/mol
InChI Key: LEMMNEOAHHPGTC-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate is a complex organic compound with a unique structure that includes a piperidinyl and isoindolinyl moiety

Preparation Methods

The synthesis of tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl glycinate with a suitable isoindolinone derivative under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Tert-butyl (2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-4-yl)glycinate can be compared with other similar compounds, such as:

    Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar piperidinyl structure but differs in its functional groups.

    Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: This compound includes an additional acetate group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

tert-butyl 2-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]amino]acetate

InChI

InChI=1S/C19H23N3O5/c1-19(2,3)27-15(24)9-20-12-6-4-5-11-10-22(18(26)16(11)12)13-7-8-14(23)21-17(13)25/h4-6,13,20H,7-10H2,1-3H3,(H,21,23,25)

InChI Key

LEMMNEOAHHPGTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

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